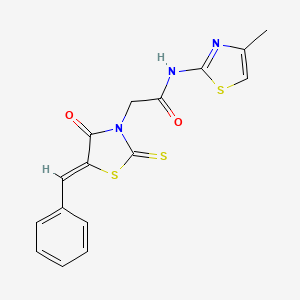![molecular formula C19H21N3O5 B4921829 1-[(2-methoxyphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4921829.png)
1-[(2-methoxyphenoxy)acetyl]-4-(4-nitrophenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-methoxyphenoxy)acetyl]-4-(4-nitrophenyl)piperazine, commonly known as MNPA, is a piperazine derivative that has gained attention due to its potential pharmacological properties. MNPA is a compound that has been synthesized in recent years, and its chemical structure has been characterized. This compound has been studied for its potential applications in scientific research.
作用机制
The mechanism of action of MNPA is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter that is involved in many physiological processes. Inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, which can have various effects on the body.
Biochemical and Physiological Effects:
MNPA has been shown to have various biochemical and physiological effects. It has been shown to inhibit acetylcholinesterase, which can lead to an increase in acetylcholine levels. This can have various effects on the body, including improving cognitive function and reducing blood pressure. MNPA has also been shown to have antioxidant properties, which can protect cells from damage caused by free radicals.
实验室实验的优点和局限性
MNPA has several advantages and limitations for lab experiments. One advantage is that it is a relatively new compound, which means that there is still much to be discovered about its potential applications. Another advantage is that it has been shown to have potential as an inhibitor of acetylcholinesterase, which could be useful in the development of new treatments for conditions such as Alzheimer's disease. One limitation is that MNPA has not been extensively studied in humans, so its safety and efficacy are not well-established.
未来方向
There are several future directions for research on MNPA. One direction is to further investigate its potential as an inhibitor of acetylcholinesterase, and its potential applications in the treatment of Alzheimer's disease. Another direction is to investigate its potential as an antihypertensive agent, and its effects on blood pressure in humans. Additionally, further research is needed to fully understand the mechanism of action of MNPA, and its potential applications in other areas of scientific research.
合成方法
MNPA can be synthesized using a multi-step reaction process. The initial step involves the synthesis of 2-methoxyphenol, which is then reacted with ethyl chloroacetate to form 2-methoxyphenylacetic acid. This acid is then converted to the corresponding acid chloride, which is reacted with piperazine to form the desired product, MNPA.
科学研究应用
MNPA has been studied for its potential applications in scientific research. It has been shown to have potential as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. MNPA has also been studied for its potential as an antihypertensive agent, as it has been shown to lower blood pressure in animal models.
属性
IUPAC Name |
2-(2-methoxyphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-26-17-4-2-3-5-18(17)27-14-19(23)21-12-10-20(11-13-21)15-6-8-16(9-7-15)22(24)25/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLBSKFCVOJIRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B4921747.png)
![N,N-dimethyl-N'-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]urea](/img/structure/B4921761.png)
![4-methyl-N-[4-(4-nitrophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4921768.png)
![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-fluoro-N-2-naphthylbenzamide](/img/structure/B4921771.png)


![1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperidine](/img/structure/B4921796.png)

![5-[2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4921813.png)
![N-[2-(difluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B4921821.png)
![1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene](/img/structure/B4921822.png)


![N'-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B4921842.png)